molecular formula C9H14O3 B6260980 methyl 3-cyclopentyl-3-oxopropanoate CAS No. 64670-14-0

methyl 3-cyclopentyl-3-oxopropanoate

Cat. No. B6260980
CAS RN: 64670-14-0
M. Wt: 170.2
InChI Key:
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Description

Methyl 3-cyclopentyl-3-oxopropanoate is a chemical compound with the CAS Number: 64670-14-0 . It has a molecular weight of 170.21 and its IUPAC name is methyl 3-cyclopentyl-3-oxopropanoate .


Molecular Structure Analysis

The InChI code for methyl 3-cyclopentyl-3-oxopropanoate is 1S/C9H14O3/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 3-cyclopentyl-3-oxopropanoate is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Ethylene Inhibition in Agriculture

1-Methylcyclopropene (1-MCP) as an Ethylene Action Inhibitor

The discovery of 1-MCP, a close chemical relative to methyl 3-cyclopentyl-3-oxopropanoate, significantly impacted the agricultural sector. It acts as an ethylene action inhibitor, proving effective across a broad spectrum of fruits, vegetables, and floriculture crops. The application of 1-MCP at low concentrations can delay ripening and senescence, extending the postharvest life of produce. Its effectiveness is influenced by factors such as concentration, temperature, and duration of exposure, alongside the specific species and cultivar treated. This breakthrough aids in major advances in understanding the role of ethylene in plant biology, offering a tool for improved postharvest management (Blankenship & Dole, 2003).

Synthetic Organic Chemistry

Oxyfunctionalization of Cyclopropane Derivatives

The methylene group activated by an adjacent cyclopropane, akin to the structure in methyl 3-cyclopentyl-3-oxopropanoate, allows for direct approaches towards carbonylcyclopropanes. This method meets the atom economy's requirements by avoiding unnecessary synthetic stages. Various oxidants, including ozone, dioxiranes, and transition metal-based catalytic systems, have been employed for the oxidation of cyclopropane-containing compounds. This development is crucial for synthetic organic chemistry, facilitating the preparation of cyclopropylketones and enhancing the efficiency of transformations of cyclopropane derivatives (Sedenkova et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Pathways

It has been mentioned in the context of malonyl-coa biosynthesis . It’s possible that this compound could influence this pathway or others, but more research is needed to confirm this and understand the downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. For methyl 3-cyclopentyl-3-oxopropanoate, it is known to be a liquid at normal temperatures

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-cyclopentyl-3-oxopropanoate involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base to form methyl 3-cyclopentyl-3-oxobutanoate. This intermediate is then esterified with methanol and acid to yield the final product.", "Starting Materials": ["Cyclopentanone", "Ethyl acetoacetate", "Methanol", "Acid"], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form methyl 3-cyclopentyl-3-oxobutanoate.", "Step 2: Methyl 3-cyclopentyl-3-oxobutanoate is esterified with methanol and acid, such as sulfuric acid, to yield methyl 3-cyclopentyl-3-oxopropanoate." ] }

CAS RN

64670-14-0

Product Name

methyl 3-cyclopentyl-3-oxopropanoate

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

93

Origin of Product

United States

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